molecular formula C4H10ClN3O B1480693 1-(Azetidin-3-yl)urea hydrochloride CAS No. 2097970-12-0

1-(Azetidin-3-yl)urea hydrochloride

Cat. No. B1480693
CAS RN: 2097970-12-0
M. Wt: 151.59 g/mol
InChI Key: RKYKSJORSPNMBK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .


Molecular Structure Analysis

The molecular structure of 1-(Azetidin-3-yl)urea hydrochloride consists of an azetidine ring attached to a urea group. The azetidine ring is a four-membered cyclic amine, which is a key structural feature of this compound .


Chemical Reactions Analysis

Azetidines are known for their unique reactivity, which is driven by the considerable ring strain of the four-membered heterocycle . They can undergo various chemical reactions, including Suzuki-Miyaura cross-coupling with boronic acids .

Scientific Research Applications

Synthesis and Drug Discovery Applications

  • Heteroaryloxetanes and Heteroarylazetidines Synthesis

    The Minisci reaction has been utilized to introduce azetidin-3-yl groups into heteroaromatic bases, demonstrating its utility in drug discovery. This method has been applied to modify compounds like the EGFR inhibitor gefitinib and the antimalarial hydroquinine, highlighting its importance in the development of therapeutics (Duncton et al., 2009).

  • Phenothiazine Derivatives

    Synthesis of new series of azetidine-1-carboxamides derivatives from phenothiazine has been reported. These compounds were synthesized through a series of reactions involving urea and substituted aromatic aldehydes, showcasing azetidine's role in creating bioactive molecules (Sharma et al., 2012).

  • Optimized Synthesis Processes

    A robust synthesis process for 1-benzylazetidin-3-ol, an intermediate for azetidin-3-ol hydrochloride, illustrates azetidine derivatives' significance in synthesizing economically viable and industrially important compounds (Reddy et al., 2011).

Chemical Synthesis and Characterization

  • Azetidine and Azetidinone Derivatives

    The synthesis and characterization of various azetidine and azetidinone derivatives have been extensively explored. These compounds are synthesized from acyclic precursors and have applications in creating cyclic products like piperidines and pyrrolidines. Their reactions with electrophiles and nucleophiles yield useful amides, alkenes, and amines, underscoring their versatility in organic synthesis (Singh et al., 2008).

  • Antimicrobial and Pharmacological Activities

    Azetidin-2-one derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These studies showcase the potential of azetidine derivatives in developing new therapeutic agents with significant biological activities (Desai et al., 2014).

Safety and Hazards

The safety and hazards of 1-(Azetidin-3-yl)urea hydrochloride are not explicitly mentioned in the available resources. It’s always recommended to handle all chemicals with appropriate safety measures .

properties

IUPAC Name

azetidin-3-ylurea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O.ClH/c5-4(8)7-3-1-6-2-3;/h3,6H,1-2H2,(H3,5,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYKSJORSPNMBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)NC(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azetidin-3-yl)urea hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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